molecular formula C14H26N2 B5213489 N-(2-adamantyl)-N',N'-dimethylethane-1,2-diamine

N-(2-adamantyl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B5213489
M. Wt: 222.37 g/mol
InChI Key: CXUOYTDMRQVDJC-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-N’,N’-dimethylethane-1,2-diamine is a compound that features an adamantane moiety, which is a polycyclic cage-like structure known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-N’,N’-dimethylethane-1,2-diamine typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions . These reactions often involve the use of strong oxidizing agents or radical initiators to introduce functional groups onto the adamantane core.

Industrial Production Methods

Industrial production of adamantane derivatives, including N-(2-adamantyl)-N’,N’-dimethylethane-1,2-diamine, often relies on catalytic processes. These processes may involve the use of acid catalysts to facilitate the alkylation of adamantane with appropriate reagents . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like iodine and other oxidants for oxidation reactions, and reducing agents like hydrogen gas or metal hydrides for reduction reactions . Substitution reactions may involve the use of nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

N-(2-adamantyl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as:

Uniqueness

N-(2-adamantyl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-adamantyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-16(2)4-3-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUOYTDMRQVDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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